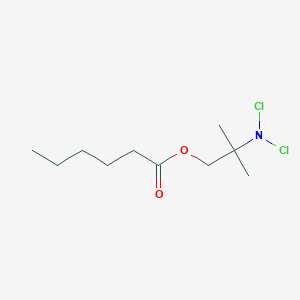
2-(Dichloroamino)-2-methylpropyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloroamino)-2-methylpropyl hexanoate is an organic compound characterized by the presence of a dichloroamino group attached to a methylpropyl chain, which is further esterified with hexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl hexanoate typically involves the esterification of 2-(dichloroamino)-2-methylpropanol with hexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloroamino)-2-methylpropyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The dichloroamino group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
2-(Dichloroamino)-2-methylpropyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl hexanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The dichloroamino group can interact with nucleophilic sites in biological molecules, potentially disrupting their normal function. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active dichloroamino moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dichloroamino)-2-methylpropyl acetate
- 2-(Dichloroamino)-2-methylpropyl butanoate
- 2-(Dichloroamino)-2-methylpropyl pentanoate
Comparison
Compared to its analogs, 2-(Dichloroamino)-2-methylpropyl hexanoate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexanoate ester may provide different pharmacokinetic properties, making it more suitable for specific applications in medicine and industry.
Propriétés
Numéro CAS |
61542-24-3 |
|---|---|
Formule moléculaire |
C10H19Cl2NO2 |
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
[2-(dichloroamino)-2-methylpropyl] hexanoate |
InChI |
InChI=1S/C10H19Cl2NO2/c1-4-5-6-7-9(14)15-8-10(2,3)13(11)12/h4-8H2,1-3H3 |
Clé InChI |
FOJOXDAXZIMAQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC(C)(C)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



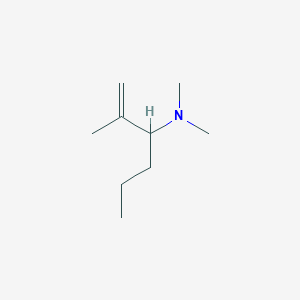
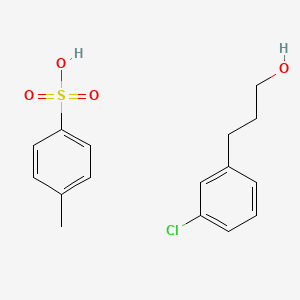
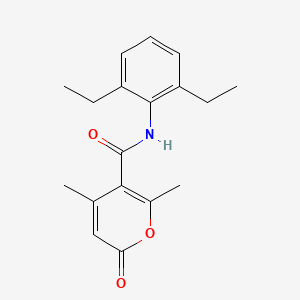
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)

![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
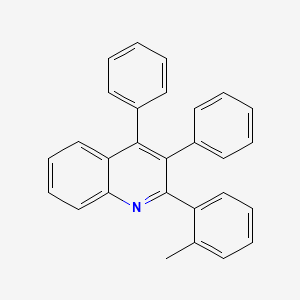
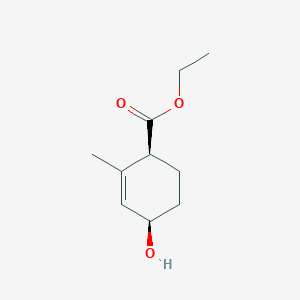
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
